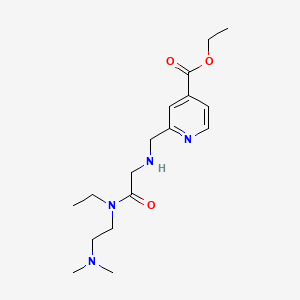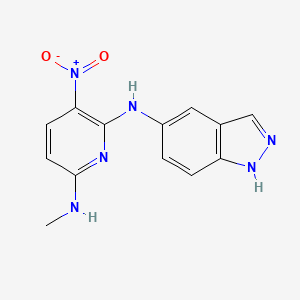
Kribb11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
KRIBB11 has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a model compound to study the inhibition of heat shock factor 1 and its downstream effects.
Biology: In biological research, this compound is used to investigate the role of heat shock proteins in cellular stress responses and apoptosis.
Medicine: this compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. .
Mécanisme D'action
KRIBB11 exerts its effects by inhibiting the function of heat shock factor 1 (HSF1). HSF1 is a transcription factor that regulates the expression of heat shock proteins, which are involved in protecting cells from stress. This compound blocks the recruitment of positive transcription elongation factor b (p-TEFb) to the hsp70 promoter, thereby inhibiting the synthesis of HSP70 and other heat shock proteins. This inhibition leads to growth arrest and apoptosis in cancer cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Kribb11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs). This compound inhibits the function of HSF1, thereby reducing the expression of HSP70 and HSP90 . Additionally, this compound has been shown to up-regulate phospho-Akt in microglia, suggesting an Akt-dependent regulatory effect . These interactions highlight the compound’s potential in modulating stress responses and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In microglia, this compound promotes process elongation and suppresses neuroinflammation . It also prevents lipopolysaccharide (LPS)-induced inflammatory responses in primary cultured microglia and the prefrontal cortex . In cancer cells, particularly adult T-cell leukemia cells, this compound inhibits cell proliferation, induces DNA damage, and promotes caspase-mediated apoptosis . These effects are mediated through the suppression of key signaling pathways, including Akt, nuclear factor-κB, and AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to HSF1, inhibiting its function and preventing the recruitment of p-TEFb to the hsp70 promoter . This results in the downregulation of HSP70 and HSP90 expression. Additionally, this compound up-regulates phospho-Akt in microglia, which is essential for its pro-elongation effect on microglial processes . In cancer cells, this compound induces DNA damage, upregulates p53 and p21, and inhibits the expression of cyclin D2/E, CDK2/4, c-Myc, MDM2, and β-catenin . These molecular interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that its effects on cellular function are reversible and dependent on the duration of exposure . Long-term studies have shown that this compound can prevent LPS-induced depression-like behaviors in mice, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes microglial process elongation and suppresses neuroinflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including DNA damage and apoptosis in cancer cells . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to stress responses and inflammation. By inhibiting HSF1, this compound disrupts the synthesis of heat shock proteins, which play a critical role in cellular stress responses . Additionally, this compound’s interaction with the Akt pathway in microglia suggests its involvement in metabolic processes related to cell survival and inflammation
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In microglia, this compound’s effects on process elongation and inflammation are mediated through its localization in the prefrontal cortex and other brain regions . In cancer cells, this compound’s distribution is influenced by its binding to HSF1 and other cellular targets . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HSF1 and other biomolecules . In microglia, this compound’s localization in the prefrontal cortex is essential for its anti-inflammatory effects . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its activity and function.
Méthodes De Préparation
KRIBB11 is synthesized through a series of chemical reactions involving indazole and pyridine derivativesThe reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
KRIBB11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where functional groups on the indazole or pyridine rings are replaced with other groups. Common reagents used in these reactions include strong acids, bases, and catalysts.
Comparaison Avec Des Composés Similaires
KRIBB11 is unique in its specific inhibition of HSF1. Similar compounds that target heat shock proteins include:
Quercetin: A natural flavonoid that inhibits HSP70 synthesis.
Geldanamycin: An antibiotic that inhibits HSP90 function.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin that also targets HSP90. Compared to these compounds, this compound specifically targets HSF1, making it a valuable tool for studying the regulation of heat shock proteins and their role in cancer.
Propriétés
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

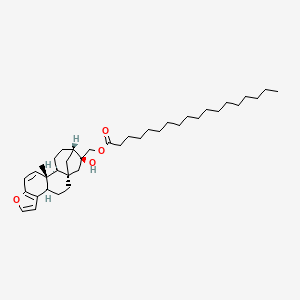
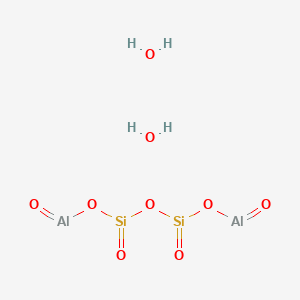

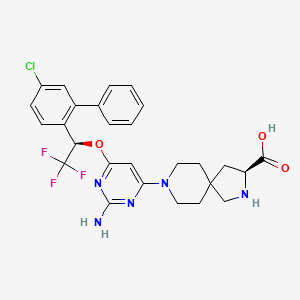
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)


![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)

